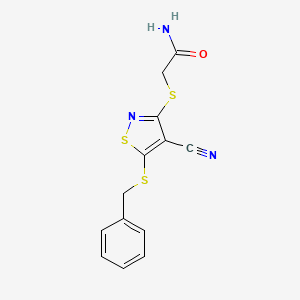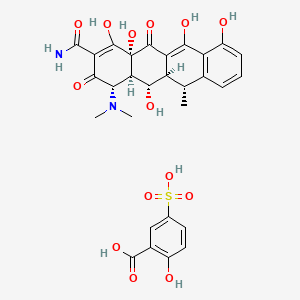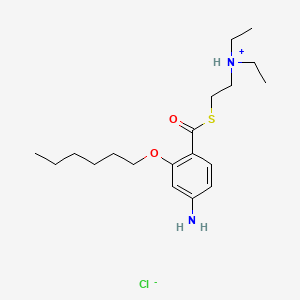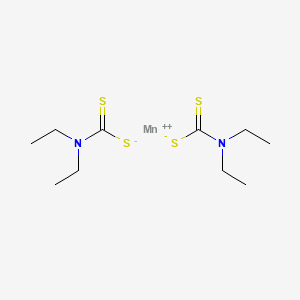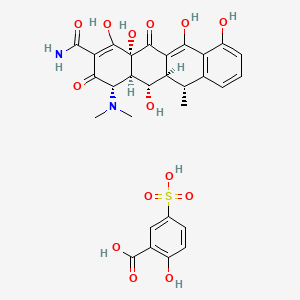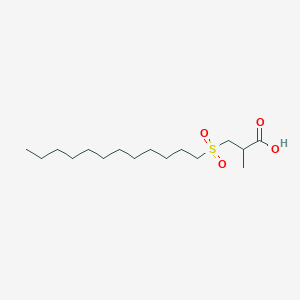
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid. This compound is known for its pharmacodynamic actions, particularly its coronary vasodilation activity, which increases coronary blood flow . It is used in various scientific research applications due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with dimethylaminoethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as isopropanol . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The use of palladium-carbon catalysts is common in industrial settings to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It acts as a muscarinic antagonist and spasmolytic, providing symptomatic relief in conditions associated with muscle control in the bladder . The compound exerts its effects by blocking muscarinic receptors, leading to relaxation of smooth muscles and increased blood flow .
類似化合物との比較
Similar Compounds
- 2-piperidinoethyl 3-methylflavone-8-carboxylate
- Diethylaminoethyl 3-methylflavone-8-carboxylate
- Morpholinoethyl 3-methylflavone-8-carboxylate
Uniqueness
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is unique due to its specific pharmacodynamic actions, particularly its ability to increase coronary blood flow. This makes it a valuable compound in the treatment of cardiovascular conditions .
特性
CAS番号 |
3468-03-9 |
|---|---|
分子式 |
C21H22ClNO4 |
分子量 |
387.9 g/mol |
IUPAC名 |
dimethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H21NO4.ClH/c1-14-18(23)16-10-7-11-17(21(24)25-13-12-22(2)3)20(16)26-19(14)15-8-5-4-6-9-15;/h4-11H,12-13H2,1-3H3;1H |
InChIキー |
QFJMLRAUJHSEOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



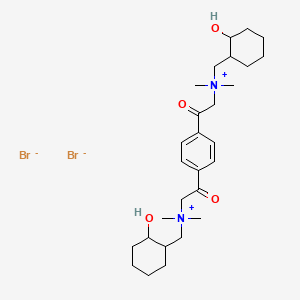


![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)


